molecular formula C11H16O2S B1589135 3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine CAS No. 259139-19-0

3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine

Cat. No.: B1589135
CAS No.: 259139-19-0
M. Wt: 212.31 g/mol
InChI Key: HMKHKPKUPVRLOW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of diethyl-substituted precursors in the presence of a suitable catalyst . Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Comparison with Similar Compounds

Properties

IUPAC Name

3,3-diethyl-2,4-dihydrothieno[3,4-b][1,4]dioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2S/c1-3-11(4-2)7-12-9-5-14-6-10(9)13-8-11/h5-6H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKHKPKUPVRLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC2=CSC=C2OC1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471346
Record name 3,3-Diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259139-19-0
Record name 3,3-Diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3,4-Dimethoxythiophene (5.0 g, 34.7 mmol), 2,2-diethyl-1,3-propanediol (36.4 mmol), toluenesulfonic acid (0.2 g), and dry toluene (200 mL) were placed in a 500 mL round bottom flask equipped with a soxhlet extractor that contained a molecular sieve (4A)-filled extraction thimble. The solution was refluxed for 12 h under argon atmosphere, then cooled to 25° C. The solvent was removed under reduced pressure, the mixture diluted with 250 mL diethyl ether, extracted with 5% ammonium hydroxide (200 mL), and the extracted with water (2×200 mL). The organic layer was dried over anhydrous magnesium sulphate and the ether distilled off under reduced pressure, leaving an oil. This oil was further purified using column chromatography (silica and hexanes/ethyl acetate, 90/10) to yield 3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine as a colourless oil in 68% yield.
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5 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Reactant of Route 2
3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Reactant of Route 3
3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Reactant of Route 4
3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Reactant of Route 5
3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Reactant of Route 6
3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Customer
Q & A

Q1: What makes PProDOT-Et2 suitable for use in electrochromic devices?

A1: PProDOT-Et2 exhibits desirable electrochromic properties, including a high optical contrast between its neutral and oxidized states. [] In its neutral state, it appears blue, and upon oxidation, it transitions to a highly transmissive sky-blue color. [] This significant color change, coupled with fast switching speeds (sub-second time frames), makes it a suitable material for electrochromic devices like displays and smart windows. []

Q2: How does the choice of redox couple in the electrolyte affect the performance of PProDOT-Et2 based devices?

A2: Research shows that the type and concentration of redox couples in the electrolyte significantly influence the electron transfer characteristics and, consequently, the performance of PProDOT-Et2 devices. [] For instance, using I-/I3- as the redox couple results in a higher heterogeneous electron transfer rate constant (k0) compared to Br-/Br3-. [] This difference in k0 values translates to different darkening rates of the PProDOT-Et2 film. [] Optimizing the redox couple composition is crucial for maximizing optical attenuation and achieving desired performance characteristics in applications like electrochromic devices and photo-supercapacitors. []

Q3: Has PProDOT-Et2 been explored as a replacement for traditional materials in energy devices?

A3: Yes, PProDOT-Et2 shows promise as a potential alternative to conventional materials in energy devices. For example, it has been successfully incorporated as a counter electrode material in dye-sensitized solar cells (DSSCs). [] Specifically, highly porous PProDOT-Et2 films have demonstrated comparable, and in some cases, even superior performance compared to traditional sputtered-platinum electrodes in plastic DSSCs. [] This improved performance is attributed to the increased effective surface area and good catalytic properties of PProDOT-Et2 for I3- reduction. []

Q4: What are the advantages of using a gel electrolyte in PProDOT-Et2 based electrochromic devices?

A4: Utilizing a PMMA gel electrolyte in PProDOT-Et2/InHCF electrochromic devices offers several benefits compared to liquid electrolytes. Primarily, it addresses the issue of electrolyte leakage, which is a significant concern for long-term stability. [] Additionally, employing a PMMA gel electrolyte has shown improvements in the device's optical performance and thermal stability at elevated temperatures. [] This highlights the importance of electrolyte selection in optimizing the performance and longevity of PProDOT-Et2 based devices.

Q5: Are there analytical techniques that have been used to study the ion transport properties of PProDOT-Et2?

A5: While the provided research focuses primarily on electrochemical characterization, techniques like Electrochemical Quartz Crystal Microbalance (EQCM) can be employed to investigate ion transport within PProDOT-Et2 films. [] EQCM allows for the real-time monitoring of mass changes occurring at the electrode surface during electrochemical processes, providing insights into ion movement and incorporation within the polymer matrix. This information is valuable for understanding the fundamental electrochemical behavior and optimizing the performance of PProDOT-Et2 in various applications.

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